molecular formula C11H14BrNO4S2 B2983057 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid CAS No. 169187-03-5

2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Cat. No.: B2983057
CAS No.: 169187-03-5
M. Wt: 368.26
InChI Key: ZTVZFJITCKNWRS-UHFFFAOYSA-N
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Description

2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is a complex organic compound characterized by its bromine and sulfur-containing functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting with the bromination of benzenesulfonic acid derivatives followed by the introduction of the methylsulfanyl group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct functional groups are introduced at the right positions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and sulfur atoms play crucial roles in these interactions, influencing the compound's binding affinity and biological activity.

Comparison with Similar Compounds

  • 2-(4-Bromobenzenesulfonamido)acetic acid

  • 2-(4-Bromobenzenesulfonamido)propanoic acid

  • 2-(4-Bromobenzenesulfonamido)benzoic acid

Uniqueness: Compared to these similar compounds, 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has a unique structural feature with the methylsulfanyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S2/c1-18-7-6-10(11(14)15)13-19(16,17)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZFJITCKNWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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